cAMPS-Sp, triethylammonium salt

Beschreibung

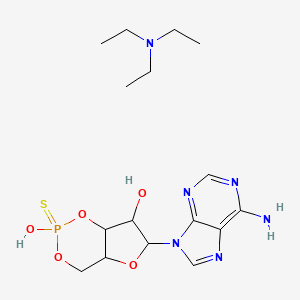

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIPZMKSNMRTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N6O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40992430 | |

| Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71774-13-5 | |

| Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Characterization of Sp Camps, Triethylammonium Salt Action

Direct Activation of Protein Kinase A (PKA) Isoforms

Sp-cAMPS, triethylammonium (B8662869) salt, a cell-permeable analog of cAMP, functions as a direct activator of cAMP-dependent protein kinase (PKA). embopress.orgnih.govnih.gov PKA, a key effector of cAMP signaling, exists as a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The binding of an activator, such as Sp-cAMPS, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. theadl.com These catalytic subunits are then free to phosphorylate downstream target proteins, thereby modulating a vast array of cellular processes.

Differential Activation of PKA Type I and Type II

Data on the differential activation of PKA isoforms by various cAMP analogs suggests that subtle structural modifications on the cyclic nucleotide can significantly alter the binding affinity and activation potency for PKA-I versus PKA-II. This principle underpins the development of isoform-selective PKA activators.

Stereospecificity of PKA Activation by Sp-cAMPS Diastereomers

The activation of PKA by adenosine-3',5'-cyclic monophosphorothioates is highly stereospecific. The "Sp" and "Rp" diastereomers, which differ in the configuration of the sulfur atom on the phosphate (B84403) group, have opposing effects on PKA activity. Sp-cAMPS acts as a potent agonist, effectively activating the kinase. embopress.orgbiorxiv.org In contrast, the corresponding Rp-isomer, Rp-cAMPS, functions as a competitive antagonist. nih.gov It binds to the regulatory subunits of PKA but fails to induce the conformational change necessary for the release of the catalytic subunits, thereby inhibiting PKA activation by the endogenous ligand, cAMP. embopress.org This stereospecificity is a crucial determinant of the biological activity of these compounds and highlights the precise structural requirements for PKA activation.

| Compound | Effect on PKA | Mechanism |

| Sp-cAMPS | Activator (Agonist) | Binds to regulatory subunits, inducing a conformational change and release of active catalytic subunits. embopress.org |

| Rp-cAMPS | Inhibitor (Antagonist) | Binds to regulatory subunits without inducing the activating conformational change, competitively blocking cAMP binding. embopress.orgnih.gov |

Interaction with Cyclic Nucleotide Phosphodiesterases (PDEs)

Competitive Inhibition of Specific Phosphodiesterase Subtypes (e.g., PDE3A)

Sp-cAMPS has been identified as a potent, competitive inhibitor of certain PDE isoforms. Notably, it demonstrates inhibitory activity against PDE3A, an enzyme prevalent in cardiac and vascular tissues that specifically hydrolyzes cAMP. biorxiv.orgresearchgate.netresearchgate.net By inhibiting PDE3A, Sp-cAMPS can lead to an elevation of intracellular cAMP levels, thereby potentiating the effects of PKA activation. This competitive inhibition adds another layer to the compound's mechanism of action, allowing it to not only directly activate PKA but also to protect the primary second messenger from degradation.

| PDE Isoform | Interaction with Sp-cAMPS | Inhibition Constant (Ki) |

| PDE3A | Competitive Inhibitor | 47.6 µM researchgate.netnih.gov |

Binding to Phosphodiesterase GAF Domains (e.g., PDE10)

In addition to interacting with the catalytic domain of PDEs, Sp-cAMPS also binds to the regulatory GAF domains present in some PDE families. The GAF domains are allosteric binding sites for cyclic nucleotides that can modulate the catalytic activity of the enzyme. wikipedia.orgnih.gov Sp-cAMPS has been shown to bind to the GAF-B domain of PDE10, a dual-substrate PDE that hydrolyzes both cAMP and cGMP. researchgate.netnih.govnih.gov This interaction suggests a role for Sp-cAMPS in the allosteric regulation of PDE10 activity, which can have significant implications for signaling pathways in tissues where this PDE isoform is highly expressed, such as the brain.

| PDE Isoform | Domain Interaction | Binding Affinity (EC50) |

| PDE10 | GAF-B Domain | 40 μM researchgate.netnih.gov |

Enhanced Metabolic Stability and Resistance to PDE Hydrolysis

A key feature of phosphorothioate (B77711) analogs of cyclic nucleotides, including Sp-cAMPS, is their increased resistance to hydrolysis by phosphodiesterases compared to the natural ligand, cAMP. nih.gov The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate moiety renders the molecule less susceptible to enzymatic degradation. This enhanced metabolic stability leads to a prolonged intracellular half-life of Sp-cAMPS, resulting in a more sustained activation of PKA and a more durable biological response. This resistance to hydrolysis is a critical property that makes Sp-cAMPS a valuable tool for studying cAMP-mediated signaling processes.

Activation of Exchange Protein Directly Activated by cAMP (Epac)

Sp-cAMPS, triethylammonium salt, serves as a potent cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) and is recognized as an activator of cAMP receptor proteins, including the Exchange Protein Directly Activated by cAMP (Epac). Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, operating independently of the classic cAMP effector, Protein Kinase A (PKA). The activation of Epac by cAMP analogs like Sp-cAMPS initiates a cascade of cellular processes by converting Rap proteins from their inactive GDP-bound state to an active GTP-bound state. nih.gov

There are two primary isoforms of Epac: Epac1 and Epac2, which are encoded by the genes RAPGEF3 and RAPGEF4, respectively. nih.gov While both are activated by cAMP, they exhibit distinct tissue distribution and play different roles in cellular signaling. nih.gov Epac1 is found ubiquitously in many tissues, whereas Epac2 expression is more restricted, primarily found in the brain, adrenal glands, and pancreas. nih.gov The activation mechanism involves cAMP binding to a highly conserved cyclic nucleotide-binding (CNB) domain within the regulatory region of the Epac protein. nih.govnih.gov This binding event alleviates the autoinhibitory conformation of the protein, allowing the catalytic domain to engage and activate Rap GTPases. nih.gov

Direct Stimulation of Epac Isoforms

Sp-cAMPS directly stimulates Epac proteins by binding to their regulatory CNB domains. While both Epac1 and Epac2 are targets, research indicates that activators can show preferential activity towards one isoform. For instance, the commonly used Epac activator 8-pCPT-2'-O-Me-cAMP is a more potent activator of Epac1 than Epac2. nih.gov This highlights the subtle differences in the CNB domains between the two isoforms, which can be exploited for developing isoform-selective agonists. researchgate.net

Epac1 and Epac2 are multidomain proteins, but only the CNB domain located immediately N-terminal to the catalytic region is critical for the regulation of its GEF activity. nih.gov Epac2 possesses an additional, low-affinity N-terminal CNB domain that does not significantly affect the protein's activation by cAMP but is involved in its subcellular localization. nih.govnih.gov The differential activation of Epac isoforms is a key factor in determining the downstream cellular response to cAMP signals.

To illustrate the concept of differential isoform activation, the table below presents key activation parameters for the parent molecule, cAMP, on Epac1 and Epac2. The half-maximal activation constant (AC₅₀) reflects the concentration of the agonist required to achieve 50% of the maximal response, indicating binding affinity. The maximal activation (kₘₐₓ) represents the extent to which the agonist can shift the conformational equilibrium of the protein to its active state. researchgate.net

| Compound | Target Isoform | AC₅₀ (μM) | Relative kₘₐₓ |

|---|---|---|---|

| cAMP | Epac1 | 50 | 1.0 |

| cAMP | Epac2 | 2.5 | 1.0 |

Data derived from studies on the parent compound cAMP illustrates the inherent differences in isoform sensitivity. researchgate.net

Structural Basis of Epac Activation by Sp-cAMPS

The molecular mechanism of Epac activation has been significantly elucidated through structural studies, including X-ray crystallography of Epac2 in a complex with Sp-cAMPS and its substrate, Rap1B. nih.govresearchgate.net These studies reveal that in its inactive, ligand-free state, Epac exists in an autoinhibited conformation where the regulatory region sterically hinders the catalytic domain, preventing access to Rap proteins.

The binding of Sp-cAMPS to the CNB domain induces a substantial conformational change, which is the cornerstone of Epac activation. Key structural changes include:

Hinge Motion: The most critical conformational change is a large "hinge" motion. nih.gov The binding of Sp-cAMPS causes the regulatory lobe of the protein to swing away from the catalytic lobe. This reorientation relieves the autoinhibition and exposes the catalytic site, making it accessible to Rap1B.

Lid Formation: The binding of Sp-cAMPS induces a tightening of the phosphate-binding cassette (PBC) around the cyclic phosphate group. This movement allows a region known as the "lid" to move closer to the cAMP binding site, effectively enclosing the ligand within the CNB domain. researchgate.net

Stabilization of the Active State: The crystal structure of the Epac2Δ(1–305):Sp-cAMPS:Rap1B complex shows how the Sp-cAMPS-induced conformational changes stabilize the protein in its active state, ready for the guanine nucleotide exchange reaction on Rap1. researchgate.net This active conformation is characterized by a more open and extended structure compared to the compact, globular form of the inactive protein. nih.gov

These structural rearrangements, driven by the binding of Sp-cAMPS, are the fundamental mechanism by which the signal from the second messenger is transduced into the activation of Rap GTPase signaling pathways.

Sp Camps Mediated Modulation of Cellular Signaling Pathways

Regulation of the Canonical cAMP/PKA Pathway

The best-characterized effector of cAMP is the cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). cusabio.comnih.gov The canonical pathway involves the direct binding of cAMP to PKA, initiating a cascade of phosphorylation events that regulate numerous cellular functions, including metabolism, gene transcription, and cell growth. capes.gov.brnih.gov

Downstream Protein Phosphorylation Events Mediated by PKA Catalytic Subunits

In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. nih.govyoutube.com The regulatory subunits effectively block the enzymatic activity of the catalytic subunits. youtube.com The binding of cAMP analogs, such as Sp-cAMPS, to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the two catalytic monomers. wikipedia.orgnih.gov

Once freed, the active PKA catalytic subunits phosphorylate a multitude of substrate proteins on specific serine and threonine residues. youtube.com This phosphorylation alters the activity, localization, or stability of the target proteins. A primary nuclear target of PKA is the cAMP-response element-binding protein (CREB). nih.gov PKA-mediated phosphorylation of CREB allows it to recruit transcriptional coactivators, leading to the expression of genes involved in processes like metabolism and neuronal plasticity. nih.govnumberanalytics.com Other cytoplasmic and membrane-associated proteins are also key PKA substrates, demonstrating the broad influence of this pathway on cellular physiology. youtube.com

Influence on A-Kinase Anchoring Protein (AKAP) Complexes and Signal Compartmentalization

The specificity and efficiency of cAMP signaling are not merely dependent on the presence of PKA but are intricately controlled by its subcellular localization. nih.gov This spatial regulation is largely orchestrated by A-Kinase Anchoring Proteins (AKAPs). nih.govwikipedia.org AKAPs are a structurally diverse family of scaffold proteins that share the common function of binding to the regulatory subunits of PKA, thereby tethering the kinase to specific cellular locations, such as the plasma membrane, nucleus, cytoskeleton, and mitochondria. nih.govnih.govwikipedia.org

By anchoring PKA, AKAPs create localized signaling microdomains or "transduceosomes". nih.gov These complexes often include other key signaling enzymes, such as phosphodiesterases (PDEs) that degrade cAMP and protein phosphatases that dephosphorylate PKA substrates. nih.govwikipedia.org This arrangement ensures that upon stimulation with Sp-cAMPS, PKA activation is confined to a specific region, allowing for the rapid and precise phosphorylation of nearby targets while preventing unwanted signaling in other parts of the cell. nih.govnih.gov The integration of activating (PKA) and deactivating (PDEs, phosphatases) enzymes within a single AKAP complex provides a mechanism for tight temporal and spatial control over signaling events. nih.gov

Interplay with Intracellular Calcium Signaling

The cAMP and calcium (Ca²⁺) signaling pathways are two of the most fundamental intracellular communication systems, and they exhibit significant crosstalk. nih.govresearchgate.net Activation of the cAMP pathway by Sp-cAMPS can profoundly influence intracellular Ca²⁺ dynamics, and conversely, Ca²⁺ levels can regulate cAMP synthesis. nih.gov

PKA can directly phosphorylate various components of the Ca²⁺ signaling machinery. For example, phosphorylation of voltage-gated calcium channels can alter their opening probability, thereby modulating Ca²⁺ influx and influencing processes like neurotransmitter release and neuronal excitability. numberanalytics.comnih.gov Furthermore, the elevation of cAMP can enhance the frequency and amplitude of agonist-induced intracellular Ca²⁺ oscillations. nih.gov This interplay is reciprocal; several isoforms of adenylyl cyclase, the enzyme that synthesizes cAMP, are regulated by Ca²⁺. nih.gov Some are stimulated by Ca²⁺/calmodulin complexes, while others are inhibited. This dual regulation means that a Ca²⁺ signal can either amplify or dampen the cAMP signal, creating a complex feedback loop that allows for sophisticated and context-dependent cellular responses. nih.gov

| Parameter | Observation upon cAMP Elevation | Implication |

| Ca²⁺ Oscillation Frequency | Significantly enhanced | cAMP pathway sensitizes the Ca²⁺ release machinery. |

| Ca²⁺ Oscillation Amplitude | Significantly enhanced | More Ca²⁺ is released from intracellular stores per event. |

| Feedback on cAMP | Augmented Ca²⁺ signaling provides inhibitory feedback on cAMP generation. | Creates a negative feedback loop to terminate the signal. |

| This table summarizes the general findings on the reciprocal modulation between cAMP and intracellular Ca²⁺ signaling pathways as described in research. nih.gov |

Involvement in Non-Canonical cAMP Signaling Mechanisms

For many years, the effects of cAMP were thought to be mediated exclusively through PKA. However, the discovery of other direct cAMP effectors has revealed the existence of PKA-independent, or non-canonical, signaling pathways. physiology.org The most prominent of these are the Exchange Proteins Directly Activated by cAMP (Epac). nih.gov

Epac-Dependent Pathways Distinct from PKA Activation

Sp-cAMPS is not only an activator of PKA but also potently activates Epac proteins (Epac1 and Epac2). nih.govnih.gov Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2. nih.govnih.gov In the absence of cAMP, Epac exists in an auto-inhibited conformation. nih.gov The binding of cAMP or agonists like Sp-cAMPS to the regulatory domain of Epac induces a significant conformational change that relieves this inhibition, unmasking the catalytic GEF domain. nih.gov

The activated Epac then promotes the exchange of GDP for GTP on Rap1, switching Rap1 to its active, GTP-bound state. nih.gov Active Rap1 initiates a variety of downstream signaling cascades involved in processes such as cell adhesion, cell-cell junction formation, and secretion, which are distinct from the pathways controlled by PKA. nih.govphysiology.org

Contributions to PKA-Independent Cellular Responses

The existence of the Epac-Rap pathway provides a molecular basis for numerous PKA-independent cellular responses to cAMP. physiology.org The use of Sp-cAMPS in conjunction with selective inhibitors or genetic knockdown of PKA and Epac has been instrumental in dissecting these parallel pathways.

A clear example is seen in the guidance of neuronal growth cones. While PKA activation can mediate repulsion from the guidance cue netrin-1, the application of Sp-cAMPS can switch this repulsion to attraction. nih.gov This attractive effect was shown to be dependent on Epac, not PKA, demonstrating that cAMP can have opposing effects on the same biological process by engaging different effectors. nih.gov In other cell types, cAMP can stimulate proliferation and differentiation through distinct pathways; PKA activation may drive proliferation, while Epac activation is required to promote differentiation. nih.gov Furthermore, cAMP can induce cellular changes like membrane ruffling and the activation of the protein kinase Akt through a PKA-independent, PI3K-dependent mechanism. nih.gov These findings underscore that Sp-cAMPS modulates cellular function not through a single linear pathway, but by activating a network of both PKA-dependent and PKA-independent signaling modules.

| Cellular Response | PKA-Mediated Effect | Epac-Mediated Effect | Reference |

| Neuronal Growth Cone Guidance (in response to Netrin-1) | Repulsion | Attraction (overcomes repulsion) | nih.gov |

| PC12 Cell Fate | Proliferation | Promotes differentiation; neurite outgrowth | nih.gov |

| This table illustrates how the activation of different cAMP effectors, PKA and Epac, by a general agonist like Sp-cAMPS can lead to distinct or even opposing cellular outcomes. |

Crosstalk with Interconnected Signaling Networks

The influence of Sp-cAMPS extends far beyond the direct targets of PKA and Epac, engaging in complex crosstalk that modulates a host of interconnected signaling networks. This interplay is critical for integrating various extracellular signals into a coherent cellular response, influencing processes from gene expression and stress responses to cell structure and survival.

A canonical downstream target of cAMP signaling is the transcription factor cAMP-Response Element-Binding Protein (CREB). The activation of CREB, typically through phosphorylation at the Serine-133 residue, is a pivotal event in mediating transcriptional changes in response to hormonal and neuronal signals. youtube.comnih.gov Sp-cAMPS, by mimicking endogenous cAMP, robustly activates this pathway. The primary mechanism involves the activation of PKA, which then directly phosphorylates and activates CREB. nih.govmdpi.com Once phosphorylated, CREB recruits co-activators like CREB-binding protein (CBP) to initiate the transcription of genes containing cAMP response elements (CRE) in their promoters. nih.gov

Research in NIH 3T3 cells has revealed a more complex, time-dependent regulation. While PKA mediates the initial, rapid phosphorylation of CREB, a delayed, PKA-dependent activation of the p38 mitogen-activated protein kinase (MAPK) pathway also contributes to sustained CREB activation. mdpi.com This dual mechanism, involving both direct PKA action and a secondary kinase cascade, may allow cells to fine-tune the duration and intensity of their transcriptional response to elevated cAMP levels. mdpi.com Studies in astrocytes have also confirmed that the cAMP-PKA-CREB axis is a key pathway activated by adenosine (B11128) and adrenergic signaling. nih.gov

Table 1: Sp-cAMPS and the CREB Pathway

| Component | Role in Pathway | Effect of Sp-cAMPS (via cAMP elevation) | Research Finding |

| PKA | Primary kinase activated by cAMP | Activation | Directly phosphorylates CREB at Ser-133. nih.govmdpi.com |

| CREB | Transcription factor | Phosphorylation and activation | Binds to CRE elements in gene promoters to regulate transcription. youtube.comnih.gov |

| p38 MAPK | Secondary kinase | Delayed activation (PKA-dependent) | Contributes to sustained CREB phosphorylation and activation. mdpi.com |

| MSK1 | Downstream kinase of p38 | Activation | Mediates the p38 signal to CREB. mdpi.com |

Stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK, are central regulators of cellular responses to environmental stress and inflammatory cytokines. youtube.com The interaction between the cAMP pathway and SAPKs is highly context-dependent. While they are known as "stress-activated," evidence shows they can also be modulated by cAMP signaling.

As mentioned previously, studies using the cAMP-elevating agent forskolin (B1673556) in NIH 3T3 cells demonstrated a PKA-dependent activation of p38, which subsequently participated in CREB phosphorylation. mdpi.com This indicates a clear link where cAMP elevation can trigger a SAPK cascade. However, the response is not universal. For instance, in a study on ram spermatozoa, cAMP-elevating agents did not significantly alter the phosphorylation of JNK or p38, whereas Epidermal Growth Factor (EGF) did, suggesting that the crosstalk is specific to both the cell type and the initial stimulus. youtube.com Further complexity is added by findings that β2-adrenergic receptors, which increase cAMP, can activate p38 through a PKA-independent mechanism involving β-arrestin-1 and the small GTPase Rac1.

The activation of SAPKs is mediated by a three-tiered kinase module, and their activity is tightly controlled by MAPK phosphatases (MKPs), which dephosphorylate and inactivate them. youtube.com The modulation of this balance by Sp-cAMPS can therefore have significant downstream effects on gene transcription and immune responses. youtube.com

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell survival, growth, and metabolism. nih.gov While some studies report activation of this pathway by cAMP effectors, compelling evidence demonstrates that cAMP signaling can also lead to its attenuation, a finding of significant interest in cell physiology.

In PCCL3 thyroid follicular cells, the hormone TSH, which elevates cAMP, was found to inhibit AKT activity. nih.gov This inhibition was shown to be dependent on PKA and required the activation and phosphorylation of the small GTPase Rap1b. nih.gov This study provides a clear molecular mechanism for the attenuation of the AKT pathway by cAMP/PKA signaling, where Rap1b acts as a crucial intermediary. nih.gov

This inhibitory crosstalk contrasts with findings in other cell types, such as human umbilical vein endothelial cells (HUVECs), where a cAMP/Epac agonist was shown to activate PI3K/Akt signaling, promoting cell survival. nih.gov This highlights the highly specific and context-dependent nature of the interaction between the cAMP and PI3K/AKT pathways. The outcome of Sp-cAMPS application—whether it leads to attenuation or activation of AKT—likely depends on the specific complement of PKA substrates (like Rap1b) and Epac effectors present in the cell type under investigation.

Sp-cAMPS significantly influences the cytoskeleton and cell contractility by modulating the phosphorylation state of Myosin Light Chain (MLC) and the activity of Rho-family GTPases. The regulation is complex, often involving opposing effects on different members of the Rho family.

The phosphorylation of MLC is a key event that triggers contraction in smooth muscle and regulates shape change in non-muscle cells like platelets. mdpi.com The cAMP pathway, activated by Sp-cAMPS, generally leads to a decrease in MLC phosphorylation. This occurs through the PKA-dependent phosphorylation and subsequent inhibition of the small GTPase RhoA. Inhibited RhoA can no longer activate its downstream effector, Rho-kinase (ROCK), which normally phosphorylates and inactivates Myosin Light Chain Phosphatase (MLCP). Therefore, by inhibiting the RhoA/ROCK axis, the cAMP/PKA pathway promotes the activity of MLCP, leading to the dephosphorylation of MLC and cellular relaxation or stabilization of cell shape.

In contrast to its inhibitory effect on RhoA, the cAMP pathway has been shown to activate another Rho-family GTPase, Rac1. In microvascular endothelial cells, cAMP-mediated activation of Rac1 is crucial for stabilizing the endothelial barrier. This activation can proceed through both PKA-dependent and Epac-dependent pathways, which engage specific GTP exchange factors (GEFs) for Rac1. This demonstrates a sophisticated regulatory system where Sp-cAMPS can simultaneously inhibit one GTPase (RhoA) to reduce contractility while activating another (Rac1) to strengthen cortical actin structures.

Table 2: Sp-cAMPS and the Regulation of MLC and Rho GTPases

| Target Molecule | Effect of Sp-cAMPS (via cAMP) | Key Mediator | Downstream Consequence |

| RhoA | Inhibition | PKA | Decreased ROCK activity. |

| MLCP | Activation (disinhibition) | Inhibition of ROCK | Dephosphorylation of Myosin Light Chain. |

| Myosin Light Chain | Dephosphorylation | MLCP | Smooth muscle relaxation; inhibition of platelet shape change. mdpi.com |

| Rac1 | Activation | PKA and Epac | Enforcement of adherens junctions; endothelial barrier stabilization. |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival. The interaction between cAMP and NF-κB is multifaceted and has been a subject of extensive research, revealing both inhibitory and, paradoxically, stimulatory roles depending on the cellular context and stimulus.

In general, elevation of cAMP is reported to inhibit NF-κB activation triggered by a wide range of stimuli, including proinflammatory cytokines like TNF-α and IL-1β. This inhibitory action is of significant interest for its anti-inflammatory potential. Several mechanisms have been proposed for this crosstalk. One key point of interaction is the IκB kinase (IKK) complex, which is the upstream "switch" for NF-κB activation. The cAMP pathway can interfere with IKK activation, thus preventing the degradation of the inhibitory IκB proteins and keeping NF-κB sequestered in the cytoplasm.

However, the effects of cAMP are not universally inhibitory. Some reports indicate that PKA can, under certain conditions, promote NF-κB activity. The outcome of using Sp-cAMPS to probe this association is therefore highly dependent on the cell type, the specific NF-κB-activating stimulus being used, and the precise molecular machinery connecting the two pathways in that system. This complexity underscores that cAMP is not a simple "off switch" for NF-κB but rather a selective modulator of its action.

Applications and Research Findings of Sp Camps, Triethylammonium Salt in Biological Systems

Studies in In Vitro Cellular Models

In the study of liver function, Sp-cAMPS serves as a direct mimic of the hormone glucagon (B607659), which acts via cAMP to regulate glucose and lipid metabolism. bioscientifica.comphysiology.orgoup.com Research using isolated rat hepatocytes has demonstrated that treatment with Sp-cAMPS accurately replicates the effects of glucagon. bioscientifica.comphysiology.org

Specifically, Sp-cAMPS stimulates the phosphorylation of numerous cytosolic proteins in hepatocytes. physiology.org Among the most sensitive of these proteins are pyruvate (B1213749) kinase and 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, two enzymes that are pivotal in controlling the rate of gluconeogenesis, the process of generating glucose from non-carbohydrate sources. physiology.org By activating PKA, Sp-cAMPS triggers the same phosphorylation cascade as glucagon, providing direct pharmacological evidence for the central role of cAMP in mediating glucagon's effects on these key metabolic enzymes. physiology.orgresearchgate.net Furthermore, studies have shown that Sp-cAMPS can also mimic glucagon's ability to cause a small increase in the concentration of free intracellular calcium (Ca2+) in hepatocytes, an effect that is also dependent on the activation of PKA. physiology.org

Beyond glucose metabolism, the cAMP pathway activated by glucagon also regulates hepatic lipid metabolism. It does so by activating the CREBH-Insig-2a signaling pathway, which in turn inhibits the activation of SREBP-1c, a key transcription factor for lipogenesis. scholaris.ca This action helps prevent the accumulation of lipids in hepatocytes. scholaris.ca

Table 1: Glucagon-like Effects of Sp-cAMPS in Hepatocytes

| Cellular Response | Effect of Sp-cAMPS | Key Proteins Targeted | Reference |

|---|---|---|---|

| Protein Phosphorylation | Mimics glucagon-induced phosphorylation | Pyruvate kinase, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase | physiology.org |

| Intracellular Calcium | Mimics glucagon-stimulated increase | PKA-dependent pathway | physiology.org |

The integrity of epithelial barriers, which line organs and cavities throughout the body, is crucial for maintaining homeostasis. This barrier function is primarily regulated by tight junctions, complex protein structures that control the passage of ions and molecules between cells. nih.govoup.com The cAMP signaling pathway, and specifically PKA, plays a significant role in modulating the permeability of these tight junctions. nih.govnih.gov

Sp-cAMPS is utilized in this field as a specific PKA activator to probe the mechanisms of barrier regulation. Research has shown that changes in PKA activity can elicit a variety of effects on intracellular membrane dynamics, including sorting and trafficking, which are critical for maintaining the distinct apical and basolateral domains of epithelial cells (cell polarity). nih.gov Studies in epithelial cell lines have demonstrated that PKA is a key regulator of the ion permeability of tight junctions. nih.gov By using tools like Sp-cAMPS to activate PKA, researchers can directly study its downstream effects on the phosphorylation of tight junction proteins, such as claudins, and the subsequent changes in transepithelial resistance, a measure of barrier integrity.

Pheochromocytoma (PC12) cells are a valuable in vitro model for studying neuronal differentiation, as they can be stimulated to stop proliferating and extend neurites, mimicking the behavior of neurons. researchgate.netnih.gov This process can be initiated by nerve growth factor (NGF) or by agents that elevate intracellular cAMP levels. researchgate.net

Sp-cAMPS, as a cell-permeable cAMP analog, is used to investigate the specific role of the cAMP pathway in neuritogenesis. researchgate.net The differentiation of PC12 cells is believed to proceed through cAMP-dependent signaling cascades. researchgate.net While the full mechanism is complex and involves multiple downstream effectors in addition to PKA, the activation of the cAMP pathway is a critical trigger. researchgate.net Studies have shown that enhancing intracellular cAMP can significantly increase the proportion of NGF-treated PC12 cells that develop neurites. Therefore, Sp-cAMPS provides a means to specifically activate this pathway, allowing researchers to dissect the signaling events that lead from cAMP elevation to the morphological changes associated with neuronal differentiation. researchgate.netnih.gov

In the immune system, the cAMP pathway is a key negative regulator of pro-inflammatory responses. Sp-cAMPS has been instrumental in uncovering the mechanisms of this immunomodulation, particularly through its effects on the SH2 domain-containing inositol (B14025) 5'-phosphatase (SHIP1). SHIP1 is an important enzyme in hematopoietic cells, including lymphocytes, that counteracts pro-inflammatory signaling by reducing levels of the signaling molecule PtdIns(3,4,5)P3.

Research has shown that Sp-cAMPS directly leads to the phosphorylation and activation of SHIP1. In studies using the DT40 B-lymphocyte cell line and SHIP1-transfected HEK-293 cells, treatment with Sp-cAMPS resulted in a significant increase in SHIP1 phosphorylation. This PKA-mediated phosphorylation enhances the phosphatase activity of SHIP1 by two- to three-fold. The functional consequence of this activation is a blunting of downstream signaling events; for example, pretreatment of DT40 cells with Sp-cAMPS markedly inhibited the B cell receptor (BCR)-induced phosphorylation of the protein kinase Akt, a key cell survival and proliferation signal. This effect was entirely dependent on the presence of SHIP1, demonstrating that Sp-cAMPS exerts its immunomodulatory effect in this context through the specific activation of this phosphatase.

Table 2: Effect of Sp-cAMPS on SHIP1 Activity and Downstream Signaling

| Cell Line | Treatment | Effect on SHIP1 | Downstream Consequence | Reference |

|---|---|---|---|---|

| SHIP1-transfected HEK-293 | 100 µM Sp-cAMPS | Increased phosphorylation | ~2-fold increase in SHIP1 enzymatic activity |

The development of resistance to chemotherapy is a major obstacle in cancer treatment. In estrogen receptor-positive (ER+) breast cancer, resistance to the endocrine therapy tamoxifen (B1202) can occur. nih.gov Emerging research indicates that the cAMP/PKA signaling pathway is implicated in this resistance mechanism.

Studies have shown that PKA can directly phosphorylate the estrogen receptor α (ERα). This phosphorylation can lead to the activation of the receptor even in the absence of its natural ligand, estrogen, which contributes to tamoxifen resistance. nih.gov Sp-cAMPS is used as a research tool to activate PKA and study these effects. By mimicking the activation of the cAMP pathway, Sp-cAMPS allows for the investigation of how PKA-mediated signaling cross-talks with the ERα pathway. nih.govnih.gov Understanding this interaction is crucial for developing strategies to overcome resistance, potentially by modulating the cAMP pathway to re-sensitize cancer cells to agents like tamoxifen.

In adipocytes (fat cells), the cAMP pathway is a central regulator of lipid metabolism, controlling processes like lipolysis (the breakdown of stored fat). bioscientifica.com The relationship between cAMP and another key energy sensor, AMP-activated protein kinase (AMPK), is an area of active investigation.

Direct evidence from studies on 3T3-L1 adipocytes shows that the cAMP analog Sp-cAMPS increases the phosphorylation of AMPK. The accumulation of cAMP, mimicked by Sp-cAMPS, leads to the activation of PKA, which in turn can phosphorylate and activate AMPK. However, the interplay between these two kinases is complex, with some studies reporting that PKA can activate AMPK, while others suggest an inhibitory relationship under different conditions. This complexity highlights the nuanced control of cellular energy balance. The use of specific activators like Sp-cAMPS is critical for isolating the PKA-dependent effects on AMPK phosphorylation and downstream metabolic events, such as the phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| Sp-cAMPS, triethylammonium (B8662869) salt | |

| (Sp)-Adenosine-3',5'-cyclic monophosphorothioate, triethylammonium salt | |

| Cyclic adenosine (B11128) monophosphate (cAMP) | |

| Glucagon | |

| Pyruvate kinase | |

| 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase | |

| CREBH (cAMP-responsive element-binding protein H) | |

| Insig-2 (Insulin induced gene-2) | |

| SREBP-1c (Sterol regulatory element-binding protein-1c) | |

| Claudins | |

| Nerve growth factor (NGF) | |

| SHIP1 (SH2 domain-containing inositol 5'-phosphatase) | |

| PtdIns(3,4,5)P3 (Phosphatidylinositol (3,4,5)-trisphosphate) | |

| Akt (Protein kinase B) | |

| Tamoxifen | |

| Estrogen | |

| Estrogen Receptor α (ERα) | |

| AMP-activated protein kinase (AMPK) | |

| Acetyl-CoA carboxylase (ACC) | |

| Isoproterenol |

Circadian Rhythm Regulation and Protein Stability (e.g., PER protein in Drosophila S2 cells)

The intricate machinery of the circadian clock, which governs the daily rhythms of countless physiological processes, is subject to post-translational regulation. A key component of this clock is the PERIOD (PER) protein, the stability of which is crucial for maintaining the periodicity of the circadian cycle. Research has demonstrated that the cAMP signaling pathway plays a significant role in modulating PER protein stability.

In studies utilizing Drosophila S2 tissue culture cells, it has been shown that increasing intracellular levels of cAMP leads to the stabilization of the PER protein. nih.govnih.gov The application of Sp-cAMPS, along with other activators of the cAMP pathway like forskolin (B1673556), has been instrumental in this discovery. nih.gov By activating PKA, Sp-cAMPS initiates a signaling cascade that ultimately enhances the stability of PER. nih.govnih.gov This finding suggests that the neuropeptide PDF, which is known to increase cAMP levels, may contribute to the synchrony of clock neurons by enhancing PER stability and thereby adjusting the speed of the molecular clock in specific neurons. nih.gov

Table 1: Effect of cAMP Pathway Activation on PER Protein Stability in Drosophila S2 Cells

| Treatment | Effect on PER Protein Stability | Key Finding | Reference |

| Sp-cAMPS | Increased stability | Activation of PKA by Sp-cAMPS enhances PER protein stability. | nih.govnih.gov |

| Forskolin | Increased stability | Elevates cAMP levels, leading to PKA activation and PER stabilization. | nih.gov |

Investigations in In Vivo Animal Models

The utility of Sp-cAMPS, triethylammonium salt extends to in vivo animal models, where it has been instrumental in probing the physiological and behavioral consequences of PKA activation in specific brain regions and its role in systemic processes like metabolic regulation.

Central Nervous System Function and Neuromodulation

The cAMP/PKA signaling cascade is a critical modulator of a wide array of functions within the central nervous system, including cognitive processes and reward-related behaviors.

Working memory, a fundamental cognitive function essential for temporary storage and manipulation of information, is known to be dependent on the integrity of the prefrontal cortex (PFC). Research into the molecular mechanisms governing working memory has revealed a nuanced role for the cAMP/PKA pathway.

Studies involving the direct infusion of Sp-cAMPS into the PFC of animals have demonstrated that activation of PKA can impair working memory performance. In a delayed alternation task, a test of spatial working memory, bilateral infusions of Sp-cAMPS into the PFC resulted in a marked, dose-dependent impairment of performance. nih.gov This impairment was effectively reversed by the co-infusion of a PKA inhibitor, Rp-cAMPS, confirming that the effect was mediated through PKA. nih.gov Interestingly, the inhibitor alone had no effect on performance. nih.gov These findings highlight that, in contrast to its role in long-term memory consolidation in other brain regions like the hippocampus, excessive PKA activation in the prefrontal cortex is detrimental to working memory functions. nih.gov

Table 2: Effect of Sp-cAMPS on Working Memory Performance

| Brain Region | Task | Effect of Sp-cAMPS Infusion | Reversibility | Reference |

| Prefrontal Cortex (PFC) | Delayed Alternation Task | Dose-dependent impairment | Yes, with PKA inhibitor (Rp-cAMPS) | nih.gov |

The nucleus accumbens (NAc) is a key brain region involved in processing reward and motivation, and the dopamine-sensitive adenylyl cyclase/cAMP/PKA signaling pathway within this region is thought to be critical for reward-related learning. The conditioned place preference (CPP) paradigm is a widely used behavioral model to study the rewarding effects of drugs and other stimuli. nih.govnih.govbiorxiv.orgfrontiersin.org

Research has shown that the activation of PKA in the NAc is a necessary component for the establishment of reward-related learning. However, the co-administration of Sp-cAMPS with a rewarding substance like amphetamine can disrupt the normal acquisition of CPP. For instance, while a certain dose of amphetamine alone can produce a significant CPP, the co-injection of Sp-cAMPS into the NAc can lead to a loss of this preference. This suggests that while PKA activation is necessary, a non-physiological, direct activation with Sp-cAMPS can interfere with the finely tuned signaling required for the consolidation of reward-associated memories.

The medulla oblongata contains neurons that are critical for the control of respiration. The excitability of these neurons is modulated by various neurotransmitters and intracellular signaling pathways. While the cAMP pathway is known to be involved in neuronal excitability in various contexts, direct research specifically investigating the effects of Sp-cAMPS, triethylammonium salt on the excitability of medullary respiratory neurons and respiratory control is currently limited in the available scientific literature. Further studies are required to elucidate the potential role of this specific compound in modulating these vital physiological functions.

Metabolic Regulation and Glucose Homeostasis (e.g., Hypothalamic PKA Activation)

The hypothalamus is a crucial brain region for the regulation of energy balance, including food intake and glucose homeostasis. nih.gov The cAMP signaling pathway within the hypothalamus plays a significant role in mediating the effects of various hormones and neuropeptides that control appetite and metabolism. nih.govnih.gov

Studies have demonstrated that direct activation of PKA in the hypothalamus can influence feeding behavior. The injection of the membrane-permeable cAMP agonist, Sp-cAMP, into the perifornical hypothalamus (PFH) of rats has been shown to significantly inhibit both schedule-induced and Neuropeptide Y (NPY)-induced food intake for up to four hours. nih.gov This anorectic effect was not due to malaise, as a taste aversion could not be conditioned to the Sp-cAMP treatment. nih.gov

Furthermore, the administration of Sp-cAMP resulted in a significant increase in the activity of PKA in the dorsomedial (DMH) and ventromedial (VMH) nuclei of the hypothalamus, but not in the lateral hypothalamus (LH). nih.gov This aligns with findings that food deprivation lowers endogenous cAMP content in the DMH and VMH, which is normalized by refeeding. nih.gov These results suggest that an increase in cAMP levels and subsequent PKA activation specifically in the DMH and VMH areas of the hypothalamus may act as a satiety signal, thereby contributing to the regulation of glucose homeostasis through the control of food intake. nih.gov

Table 3: Effect of Hypothalamic Sp-cAMP Administration on Feeding and PKA Activity

| Hypothalamic Region | Effect on Food Intake | Effect on PKA Activity | Implied Function | Reference |

| Perifornical Hypothalamus (PFH) | Inhibition of schedule-induced and NPY-induced feeding | Not directly measured in PFH | Satiety signaling | nih.gov |

| Dorsomedial Hypothalamus (DMH) | - | Increased | Satiety signaling | nih.gov |

| Ventromedial Hypothalamus (VMH) | - | Increased | Satiety signaling | nih.gov |

| Lateral Hypothalamus (LH) | - | No significant change | - | nih.gov |

Sensory System Modulation (e.g., Auditory Mechanotransduction in Cochlear Hair Cells)

The process of hearing is critically dependent on the function of mechanosensory hair cells within the cochlea of the inner ear. These cells convert mechanical sound vibrations into electrical signals, a process known as mechanotransduction. Recent research indicates that the cAMP signaling pathway plays a significant role in modulating the sensitivity of this process.

While direct studies employing Sp-cAMPS, triethylammonium salt in cochlear hair cells are not extensively documented, research using other cAMP analogs and activators has provided valuable insights. A study investigating rat outer hair cells found that upregulation of cAMP, through the application of dibutyryl-cAMP (dbcAMP) or the adenylyl cyclase activator forskolin, reduces the sensitivity of the mechanotransduction channels. pnas.orgpnas.orgnih.gov This effect was found to be consistent with a decrease in the stiffness of the "gating springs," which are critical molecular elements that open and close the mechanotransduction channels in response to hair bundle deflection. pnas.orgpnas.orgnih.gov

Interestingly, these effects of cAMP on mechanotransduction sensitivity appear to be mediated by the Exchange Protein Directly Activated by cAMP (EPAC), rather than the more traditionally recognized PKA. pnas.orgnih.gov However, PKA is present and active in cochlear hair cells. Immunohistochemical studies have shown that the catalytic subunit of PKA (PKA Cα1) is localized at the base of the stereocilia in both inner and outer hair cells of the mouse cochlea. researchgate.net Furthermore, activation of PKA in chicken hair cells has been shown to increase the activity of large-conductance calcium-activated potassium (BK) channels, a process dependent on intracellular calcium concentration. nih.gov This suggests that while EPAC may be the primary mediator of cAMP's effect on gating spring stiffness, PKA likely plays other important regulatory roles in hair cell function. The use of specific PKA activators like Sp-cAMPS could be instrumental in dissecting these distinct signaling pathways.

| Compound | Target/Pathway | Observed Effect in Cochlear Hair Cells | Reference |

|---|---|---|---|

| dibutyryl-cAMP (dbcAMP) | cAMP pathway activator | Decreased sensitivity of mechanotransduction channels; reduced gating spring stiffness | pnas.orgpnas.orgnih.gov |

| Forskolin | Adenylyl cyclase activator (increases cAMP) | Decreased sensitivity of mechanotransduction channels; reduced gating spring stiffness | pnas.org |

| - | Protein Kinase A (PKA) | Localized at the base of stereocilia; increases BK channel activity | researchgate.netnih.gov |

Host-Pathogen Interactions (e.g., Plasmodium falciparum Infection)

The cAMP signaling pathway is crucial for the lifecycle of the malaria parasite, Plasmodium falciparum, particularly during the invasion of human red blood cells by its merozoite stage. frontiersin.orgpasteur.frplos.orgnih.gov This makes the components of this pathway, including the parasite's own PKA (PfPKA), attractive targets for antimalarial drug development.

Research has demonstrated that exposing P. falciparum merozoites to a low potassium ion environment, similar to that of blood plasma, triggers a rise in intracellular cAMP levels. frontiersin.orgnih.gov This increase in cAMP activates PfPKA, which in turn regulates the secretion of microneme proteins essential for the parasite to attach to and invade erythrocytes. pasteur.frplos.orgnih.gov Consequently, inhibiting this pathway can block parasite proliferation. nih.gov

Phosphorothioate-modified cAMP analogs, which are structurally related to Sp-cAMPS, have been tested for their efficacy against P. falciparum. A study comparing several cAMP analogs found that Sp-2-Cl-cAMPS and Sp-8-Br-cAMPS were effective at blocking the proliferation of the P. falciparum 3D7 asexual blood stage, with half-maximal effective concentrations of approximately 4 µM and 11 µM, respectively. nih.gov In contrast, another analog, 6-Bnz-cAMP, had minimal effect even at much higher concentrations. nih.gov

Binding assays with the purified regulatory subunit of PfPKA (PfPKAr) revealed differing affinities for these analogs. While native cAMP binds with high affinity (1.2 nM), Sp-2-Cl-cAMPS and Sp-8-Br-cAMPS showed lower affinities of 8.9 nM and 1.3 µM, respectively. nih.gov These findings highlight that even with lower binding affinity compared to the natural ligand, these modified analogs can effectively inhibit parasite growth, likely due to their increased stability against phosphodiesterase degradation. nih.gov

| Compound | Effect on P. falciparum Proliferation (3D7 strain) | Binding Affinity (Kd) to PfPKAr | Reference |

|---|---|---|---|

| Sp-2-Cl-cAMPS | IC50 ≈ 4 µM | 8.9 nM | nih.gov |

| Sp-8-Br-cAMPS | IC50 ≈ 11 µM | 1.3 µM | nih.gov |

| 6-Bnz-cAMP | Minimal effect in millimolar range | Not reported | nih.gov |

| cAMP (endogenous) | - | 1.2 nM | nih.gov |

Smooth Muscle Contraction and Pharmacological Interactions (e.g., Rat Vas Deferens)

The role of cAMP in regulating smooth muscle contractility is complex, with studies often showing contrasting effects depending on the specific tissue and experimental conditions. The rat vas deferens has been a common model for investigating these pharmacological interactions.

Generally, an increase in intracellular cAMP is associated with smooth muscle relaxation. nih.gov This is primarily mediated by PKA, which phosphorylates several target proteins that lead to a decrease in intracellular calcium levels and a reduced sensitivity of the contractile apparatus to calcium. nih.govyoutube.com However, studies using cAMP analogs in the rat vas deferens have revealed a more nuanced picture.

One study found a surprising lack of correlation between PKA activation and the inhibition of contraction in the rat vas deferens. nih.gov The cell-permeable cAMP analog, dibutyryl-cAMP (db-cAMP), caused a concentration-dependent inhibition of phenylephrine-induced contractions. In contrast, another analog, 8-bromo-cAMP (8-Br-cAMP), had no significant effect on contractions, despite being a more potent activator of PKA in the same tissue. nih.gov This suggests that in some smooth muscles, the relaxant effects of cAMP analogs may occur through PKA-independent mechanisms. nih.gov

Further complicating the picture, another study demonstrated that while the cell-permeable analog 8-Br-cAMP induced relaxation of pre-contracted vas deferens, extracellularly applied, non-permeant cAMP actually enhanced the contractile response. nih.gov This contractile effect was found to be mediated by the conversion of extracellular cAMP to adenosine by ecto-5'-nucleotidase, with the resulting adenosine then acting on A1 adenosine receptors to promote contraction. nih.gov This highlights a dual role for cAMP, where its intracellular and extracellular actions can have opposing effects on smooth muscle tone.

These findings underscore the complexity of cAMP signaling in the rat vas deferens. The use of specific and stable analogs like Sp-cAMPS, triethylammonium salt in such experimental models could help to further delineate the precise roles of PKA-dependent and independent pathways in the regulation of smooth muscle contractility.

| Compound | Effect on Rat Vas Deferens Contraction | Proposed Mechanism | Reference |

|---|---|---|---|

| dibutyryl-cAMP (db-cAMP) | Inhibition | Likely PKA-independent mechanism | nih.gov |

| 8-bromo-cAMP (8-Br-cAMP) | No significant effect on contraction (intracellularly); relaxation when cell-permeable | Potent PKA activator, but uncoupled from contraction inhibition in this model | nih.govnih.gov |

| cAMP (extracellular) | Enhancement | Conversion to adenosine and activation of A1 adenosine receptors | nih.gov |

Methodological Approaches Utilizing Sp Camps, Triethylammonium Salt

Biochemical and Molecular Biology Techniques

Quantification of Protein Kinase Activity

Sp-cAMPS, triethylammonium (B8662869) salt, is instrumental in quantifying the activity of Protein Kinase A (PKA), a primary effector of cAMP signaling. youtube.comyoutube.com PKA exists as an inactive holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. youtube.com The binding of cAMP, or its analog Sp-cAMPS, to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. youtube.compsu.edu These active C-subunits then phosphorylate target proteins, initiating a cascade of cellular responses. youtube.com

The potency of Sp-cAMPS as a PKA activator can be quantified by its activation constant (K_a), which represents the concentration of the analog required for half-maximal activation of the enzyme. Kinetic studies have determined the K_a values for Sp-cAMPS with different PKA isozymes. For instance, in studies with type II bovine cardiac muscle PKA, Sp-cAMPS exhibited potent activation. bio-techne.com

Research Findings: In a study investigating the influence of the cAMP-PKA system on expiratory neurons, intracellular injection of Sp-cAMPS was used to stimulate PKA activity. nih.gov This resulted in the depolarization of neurons and an increase in input resistance, demonstrating the role of PKA in modulating neuronal excitability. nih.gov

| Parameter | Value | Enzyme Source | Reference |

| K_i for PKA I | 12.5 µM | Not Specified | glpbio.com |

| K_i for PKA II | 4.5 µM | Not Specified | glpbio.com |

Assays for Phosphodiesterase Enzyme Kinetics

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the duration and amplitude of cAMP signaling by hydrolyzing cAMP to 5'-AMP. nih.govahajournals.orgwikipedia.org The resistance of Sp-cAMPS to hydrolysis by most PDEs makes it a valuable tool in assays designed to study the kinetics of these enzymes. hellobio.com By using Sp-cAMPS to activate PKA in a sustained manner, researchers can investigate the effects of various PDE inhibitors without the complication of the activator itself being degraded.

PDEs are classified into 11 families based on their substrate specificity, amino acid sequence, and regulatory properties. wikipedia.org Some PDEs are cAMP-specific (PDE4, 7, and 8), while others are cGMP-specific (PDE5, 6, and 9), and some can hydrolyze both (PDE1, 2, 3, 10, and 11). wikipedia.org

Research Findings: Studies have shown that while Sp-cAMPS is generally resistant to hydrolysis, certain PDE families may exhibit some activity towards it, albeit significantly lower than their activity towards cAMP. This differential susceptibility can be exploited to characterize the substrate specificity of various PDE isoforms. For example, in studies of PDE-PKA complexes, fluorescently labeled cAMP analogs are used to monitor displacement by unlabeled cAMP or inhibitors, providing a real-time readout of enzyme kinetics. nih.gov

| PDE Family | Substrate Specificity | General Function in cAMP Signaling |

| PDE1 | cAMP and cGMP | Ca²⁺/calmodulin-activated, involved in neuronal signaling. sigmaaldrich.com |

| PDE2 | cAMP and cGMP | Activated by cGMP, providing cross-talk between cGMP and cAMP pathways. sigmaaldrich.comnih.gov |

| PDE3 | cAMP and cGMP | cGMP-inhibited, plays a role in cardiovascular function and platelet aggregation. sigmaaldrich.com |

| PDE4 | cAMP | Major cAMP-hydrolyzing activity in many cells, involved in inflammation and memory. sigmaaldrich.com |

| PDE7 | cAMP | High affinity for cAMP. |

| PDE8 | cAMP | High affinity for cAMP. |

| PDE10 | cAMP and cGMP | Involved in regulating cAMP levels, particularly at low concentrations. nih.gov |

| PDE11 | cAMP and cGMP | Dual-substrate PDE. |

Measurement of Intracellular Cyclic AMP Concentrations

Accurately measuring intracellular cAMP levels is crucial for understanding cellular signaling events. nih.govmultispaninc.com While direct measurement often involves techniques like immunoassays or mass spectrometry, Sp-cAMPS, triethylammonium salt, can be used as a positive control or a tool to manipulate intracellular cAMP-dependent pathways in a predictable manner. pcbis.fr Its cell permeability allows for the direct stimulation of intracellular cAMP receptors, bypassing the need for adenylyl cyclase activation. rndsystems.combio-techne.comtocris.com

Various methods exist for quantifying intracellular cAMP, each with its own advantages and limitations. These include radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), and fluorescence-based methods like Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET). multispaninc.commoleculardevices.com

Research Findings: In a study using a BRET sensor to measure cAMP in different cellular compartments, researchers found that PDEs with low K_m values, such as PDE3 and PDE10, are primarily responsible for degrading cAMP at low concentrations, while PDE4, with a higher K_m, is more important at higher cAMP concentrations. nih.gov This highlights the complex spatial and temporal regulation of intracellular cAMP levels.

| Assay Method | Principle | Key Features |

| Radioimmunoassay (RIA) | Competitive binding of radiolabeled cAMP and sample cAMP to a specific antibody. multispaninc.com | Traditional method, high sensitivity, requires handling of radioactive materials. multispaninc.com |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding of sample cAMP and enzyme-labeled cAMP to an antibody. multispaninc.com | Isotope-free, amenable to high-throughput screening. multispaninc.com |

| Time-Resolved FRET (TR-FRET) | Competition between sample cAMP and a fluorescently labeled cAMP tracer for binding to an antibody, resulting in a change in FRET signal. pcbis.fr | Homogeneous assay, high sensitivity. pcbis.fr |

| CatchPoint Fluorescent Assay | Competitive immunoassay with a fluorescent product. | High sensitivity, faster than RIA and more sensitive than fluorescence polarization methods. moleculardevices.com |

Analysis of Protein Phosphorylation Patterns (e.g., Western Blotting)

Western blotting is a fundamental technique used to detect specific proteins and their post-translational modifications, such as phosphorylation. creative-proteomics.com Sp-cAMPS, triethylammonium salt, is used to stimulate cAMP-dependent signaling pathways, leading to the phosphorylation of downstream target proteins by PKA. nih.gov By treating cells with Sp-cAMPS and subsequently analyzing cell lysates by Western blot using phospho-specific antibodies, researchers can identify and quantify the proteins that are phosphorylated in response to increased cAMP levels. nih.gov

Careful sample preparation is critical for analyzing protein phosphorylation, as phosphatases released during cell lysis can rapidly dephosphorylate target proteins. creative-proteomics.combio-techne.com The use of phosphatase inhibitors and keeping samples cold are essential steps to preserve the phosphorylation state of proteins. bio-techne.com

Research Findings: A quantitative proteomics study using a PKA-null cell line compared the effects of a cAMP analog on protein expression with wild-type cells. nih.gov The results identified numerous proteins involved in metabolic processes, chromatin modification, and protein transport whose expression is regulated by cAMP in a PKA-dependent manner. nih.gov This approach allows for a global view of the cellular response to cAMP signaling.

| Challenge in Phospho-Western Blotting | Solution | Reference |

| Low abundance of phosphorylated proteins | Use sensitive detection methods; immunoprecipitation to enrich the target protein. creative-proteomics.combio-techne.com | |

| Rapid dephosphorylation by phosphatases | Use phosphatase inhibitors; keep samples on ice. creative-proteomics.combio-techne.com | |

| High background from blocking agents | Use BSA or protein-free blocking agents instead of milk. bio-techne.com | |

| Non-specific signal from phosphate-containing buffers | Use Tris-buffered saline with Tween 20 (TBST) instead of phosphate-buffered saline (PBS). bio-techne.com |

Subcellular Localization Studies (e.g., Confocal Microscopy, FRET-based Sensors)

The spatial organization of cAMP signaling is critical for its specificity. nih.gov Confocal microscopy allows for the high-resolution visualization of fluorescently tagged proteins within intact cells, enabling the study of their subcellular localization. springernature.comnih.gov By using fluorescently labeled PKA subunits or FRET-based cAMP sensors, researchers can observe the dynamic redistribution of these components in response to stimulation with Sp-cAMPS. nih.govspringernature.com

FRET-based sensors for cAMP, often built around the cAMP-binding protein Epac, change their fluorescence properties upon binding cAMP, providing a real-time readout of cAMP concentration in different subcellular compartments. plos.orgnih.gov

Research Findings: Studies using FRET sensors have demonstrated that cAMP signals are not uniformly distributed throughout the cell but are often localized to specific microdomains. nih.gov For example, activation of different G protein-coupled receptors can generate distinct patterns of subcellular cAMP elevation. The use of Sp-cAMPS can help to dissect the downstream consequences of these localized signals.

| Technique | Application in cAMP Signaling | Key Advantage |

| Confocal Microscopy | Visualizing the subcellular localization of fluorescently tagged PKA subunits or other signaling proteins. springernature.comresearchgate.net | High spatial resolution and optical sectioning capabilities. nih.govresearchgate.net |

| FRET-based Sensors | Real-time measurement of cAMP dynamics in living cells and specific subcellular compartments. nih.govspringernature.comnih.gov | High temporal and spatial resolution for dynamic processes. springernature.com |

Protein-Protein Interaction Studies (e.g., Immunoprecipitation)

Understanding the protein-protein interactions within the cAMP signaling pathway is essential for elucidating its regulatory mechanisms. Co-immunoprecipitation (Co-IP) is a widely used technique to study these interactions in vivo. nih.govabsin.net In a typical Co-IP experiment, an antibody against a specific protein of interest is used to pull down that protein from a cell lysate, along with any interacting partners. absin.netyoutube.comyoutube.com

Sp-cAMPS, triethylammonium salt, can be used to modulate the interaction between proteins in a cAMP-dependent manner. For example, the binding of Sp-cAMPS to the regulatory subunits of PKA causes them to dissociate from the catalytic subunits, an interaction that can be studied by Co-IP. nih.gov

Research Findings: Surface plasmon resonance (SPR) studies have shown that the presence of cAMP increases the binding of antibodies to phosphorylated PKA regulatory subunits, suggesting a conformational change upon cAMP binding that exposes the antibody epitope. nih.gov Co-immunoprecipitation experiments using phospho-specific antibodies can then be used to validate these interactions within a cellular context. nih.gov

| Experimental Control in Co-IP | Purpose |

| Input | A sample of the whole-cell lysate to confirm the presence of the proteins of interest before immunoprecipitation. absin.net |

| Isotype Control | An antibody of the same isotype and from the same species as the primary antibody, but not specific to the target protein, to control for non-specific binding to the beads. absin.net |

| Bead-Only Control | Beads without any antibody to control for non-specific binding of proteins to the beads themselves. |

Cellular and Organismal Experimental Design

The unique properties of Sp-cAMPS, triethylammonium salt, have led to its widespread application in a multitude of experimental designs, ranging from in vitro cell culture systems to in vivo animal models.

In the controlled environment of in vitro cell cultures, Sp-cAMPS, triethylammonium salt, serves as a potent activator of the cAMP-PKA pathway, enabling researchers to dissect its role in cellular function with high precision. Its application spans various cell types, including neuronal and non-neuronal cells.

For instance, in primary cultures of hippocampal neurons, the activation of PKA by Sp-cAMPS has been shown to modulate neuronal excitability. Studies have demonstrated that application of PKA activators can lead to a reduction in sodium current, which would in turn influence the generation and propagation of action potentials. frontiersin.org In non-neuronal cells, such as hepatocytes, Sp-cAMPS mimics the effects of hormones like glucagon (B607659), which act via cAMP signaling to regulate metabolic processes. capes.gov.br The treatment of hepatocytes with Sp-cAMPS has been observed to elicit responses such as changes in intracellular calcium levels, mirroring the physiological effects of glucagon. capes.gov.br

The following table summarizes representative findings from in vitro studies utilizing activators of the cAMP/PKA pathway, including Sp-cAMPS and the adenylyl cyclase activator forskolin (B1673556), which elevates intracellular cAMP levels.

| Cell Type | PKA Activator | Observed Effect | Research Focus |

| Cultured Brain Neurons | PKA activators | Decrease in peak Na+ current | Neuromodulation of ion channels |

| Acutely Isolated Hippocampal Pyramidal Neurons | Sp-5,6-dichloro-1-β-d-ribofuranosylbenzimidazole-3′,5′-monophosphorothioate (cBIMPS) | Reduction in peak Na+ current | Dopaminergic modulation of neuronal excitability |

| tsA-201 cells expressing Na+ channel α subunits | cBIMPS | Reduction in peak Na+ current | Molecular mechanism of PKA-mediated Na+ channel modulation |

| Hepatocytes | Sp-cAMPS | Mimics glucagon-stimulated increases in intracellular Ca2+ | Hormonal regulation of metabolism |

To understand the physiological relevance of the cAMP-PKA pathway in the context of a living organism, Sp-cAMPS, triethylammonium salt, is often administered directly into specific brain regions via stereotaxic infusion or microinjection. This technique allows for the localized activation of PKA, enabling the investigation of its role in complex behaviors and physiological processes.

A notable example of this approach is the study of respiratory control. In anesthetized cats, intracellular injection of Sp-cAMPS into expiratory neurons within the caudal medulla led to depolarization and an increase in neuronal input resistance. rndsystems.com This resulted in a reduction of spontaneous inhibitory synaptic currents and an increase in excitatory synaptic currents, highlighting the role of the cAMP-PKA system in modulating the activity of neurons critical for breathing. rndsystems.com

In rats, the involvement of PKA in cardiovascular regulation has been investigated through microinjection of Sp-cAMPS into the rostral ventrolateral medulla (RVLM), a key area for the control of sympathetic outflow and blood pressure. rndsystems.com Such studies have contributed to understanding how substances like ethanol (B145695) may exert their effects on the cardiovascular system through modulation of the cAMP-PKA pathway in this brain region. rndsystems.com

The combination of Sp-cAMPS, triethylammonium salt, application with electrophysiological recording techniques, such as patch-clamp and field potential recordings, has been instrumental in elucidating the mechanisms by which PKA activation modulates synaptic transmission and plasticity.

In hippocampal slices, a widely used model for studying learning and memory, the activation of the cAMP-PKA pathway is crucial for long-term potentiation (LTP), a cellular correlate of memory formation. nih.govnih.govyoutube.com Studies have shown that activation of adenylyl cyclase with forskolin, which leads to an increase in cAMP and subsequent PKA activation, can induce a marked potentiation of synaptic transmission at hippocampal mossy fiber synapses. ista.ac.at This potentiation is characterized by an increase in the size of the readily releasable pool of synaptic vesicles and an enhanced vesicular release probability. ista.ac.at Direct application of Sp-cAMPS would be expected to produce similar effects, directly implicating PKA in the presynaptic mechanisms of LTP.

The table below presents findings from electrophysiological studies investigating the role of the cAMP-PKA pathway in synaptic function.

| Preparation | PKA Activator | Recording Technique | Key Finding |

| Hippocampal Mossy Fiber - CA3 Synapses | Forskolin | Paired Recordings | Increased readily releasable vesicle pool size and vesicular release probability |

| Expiratory Neurons (in vivo) | Sp-cAMPS | Intracellular Recording | Depolarization, increased input resistance, reduced inhibitory currents, and increased excitatory currents |

| Hippocampal Pyramidal Neurons | Sp-5,6-dichloro-1-β-d-ribofuranosylbenzimidazole-3′,5′-monophosphorothioate (cBIMPS) | Whole-cell Voltage-clamp | Reduction of peak Na+ current |

While direct studies employing Sp-cAMPS, triethylammonium salt, in behavioral paradigms for cognitive and affective neuroscience are not extensively documented in the available literature, the crucial role of its target, PKA, in these processes is well-established through the use of PKA inhibitors. For instance, the PKA inhibitor Rp-cAMPS has been shown to interfere with the consolidation of fear memories when injected into the brain. bio-techne.com This suggests that the activation of PKA is a necessary step for the formation of long-term memories of fearful events.

Based on these findings, it is hypothesized that the administration of Sp-cAMPS would have the opposite effect, potentially enhancing memory consolidation in fear conditioning paradigms. bio-techne.comnih.gov In such a paradigm, an animal learns to associate a neutral stimulus with an aversive one. The strength of this memory is often measured by the degree of freezing behavior exhibited in response to the neutral stimulus alone. It is plausible that microinjection of Sp-cAMPS into brain regions critical for fear memory, such as the amygdala, would lead to an increase in freezing behavior during memory recall, indicating a stronger fear memory. nih.govnih.govbiorxiv.org

Analog Design and Analytical Considerations

The utility of Sp-cAMPS, triethylammonium salt, as a research tool is further enhanced by the availability of its diastereomer, Rp-cAMPS, and the development of synthetic methods that allow for the creation of specific analogs.

The stereospecific synthesis of the Sp and Rp diastereomers of adenosine (B11128) 3',5'-cyclic phosphorothioates is crucial for their use as selective tools to probe the function of PKA. The difference in the spatial orientation of the sulfur atom at the phosphorus center confers their opposing biological activities: Sp-cAMPS is a potent activator of PKA, while Rp-cAMPS acts as a competitive antagonist.

One established method for the stereospecific synthesis of these analogs involves the conversion of N,N,O2'-tribenzoyladenosine 3',5'-cyclic phosphate (B84403) into a diastereoisomeric mixture of N,N,O2'-tribenzoyladenosine 3',5'-cyclic phosphoranilidates. tocris.comadooq.com These diastereomers can then be separated, and subsequent chemical steps lead to the formation of the individual Sp- and Rp-cAMPS isomers. The absolute configuration at the phosphorus atom can be confirmed using techniques such as 31P nuclear magnetic resonance (NMR) spectroscopy. tocris.com The ability to synthesize these diastereomers with high purity is essential for accurately interpreting the results of experiments aimed at dissecting the role of PKA in cellular and organismal physiology.

Purity Assessment and Chromatographic Separation of Isomers

The purity of Sp-cAMPS, triethylammonium salt is a critical parameter for its use in research, ensuring that observed biological effects are attributable to the specific stereoisomer. Commercial suppliers typically report a purity of ≥98%, which is commonly determined by High-Performance Liquid Chromatography (HPLC). rndsystems.combio-techne.com

The synthesis of adenosine 3',5'-cyclic phosphorothioates results in a mixture of two diastereomers, designated Sp and Rp, which differ in the spatial orientation of the sulfur atom on the phosphorus. These isomers often exhibit different biological activities; for instance, Sp-cAMPS acts as an activator of cAMP-dependent protein kinase (PKA), while Rp-cAMPS is a competitive inhibitor. nih.govmedchemexpress.commedchemexpress.com Consequently, their effective separation is crucial for studying the specific roles of each isomer.

The separation of these diastereomers presents a significant chromatographic challenge due to their structural similarity. reddit.com Researchers have employed various HPLC techniques to resolve these isomers. Ion-exchange and reversed-phase liquid chromatography have been utilized for the separation of diastereomers of related phosphorothioate (B77711) compounds. nih.gov The choice of stationary phase, mobile phase composition, and temperature are critical factors in achieving adequate resolution between the Sp and Rp forms. nih.govresearchgate.net

One established method for separating phosphorothioate diastereomers is anion-exchange HPLC. nih.gov This technique separates molecules based on their net charge, which can be subtly influenced by the stereochemistry of the phosphorothioate group. A specific example of such a separation for phosphorothioate oligonucleotides, which shares the same diastereomeric challenge, is detailed in the table below. While this example does not use Sp-cAMPS directly, it illustrates a successful methodology for separating Sp and Rp phosphorothioate isomers.

| Parameter | Condition |

|---|---|

| Chromatography System | Agilent 1260 Infinity Series |

| Column | Anion Exchange, DNAPac PA-100 (4 mm I.D. × 250 mm, 13 µm) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 55 ℃ |

| Solvent A | 10 mM Tris-HCl, pH 8.0 |

| Solvent B | 10 mM Tris-HCl, pH 8.0, 1 M NaCl |

| Gradient | 0% to 100% B over 40 min |

| Detection | UV absorbance at 260 nm |

Development of Lipophilic Precursors for Enhanced Membrane Permeability

A significant limitation of cyclic AMP (cAMP) and its analogs, including Sp-cAMPS, is their poor membrane permeability. researchgate.net The negatively charged phosphate group hinders their ability to passively diffuse across the lipophilic cell membrane, restricting their use in living cell systems. researchgate.net To overcome this barrier, a common strategy is the development of lipophilic precursors, or prodrugs. nih.gov

Once inside the cell, these lipophilic prodrugs are designed to be cleaved by intracellular enzymes, such as esterases, to release the active Sp-cAMPS. nih.gov This approach ensures that the active compound is delivered to its intracellular site of action. The choice of the lipophilic promoiety and the chemical linkage (e.g., ester, carbamate) is critical and can be tailored to control the rate of activation and the stability of the prodrug. researchgate.net

A well-established example of this strategy is the creation of acetoxymethyl (AM) esters. cAMP acetoxymethyl ester (cAMP/AM) has been shown to be a powerful activator of intracellular signaling pathways when applied extracellularly. nih.gov Similarly, a membrane-permeable AM-ester of 8-pCPT-2'-O-Me-cAMP was developed to facilitate its entry into cells. researchgate.net The development of highly lipophilic ester prodrugs has also been successfully applied to other therapeutic agents to improve their delivery and targeting. researchgate.netnih.gov This prodrug approach effectively transforms Sp-cAMPS, triethylammonium salt into a more effective tool for studying cAMP-mediated signaling pathways in intact cells and tissues.

Comparative Research and Analog Studies Involving Sp Camps, Triethylammonium Salt

Comparative Analysis with Other Cyclic AMP Agonists